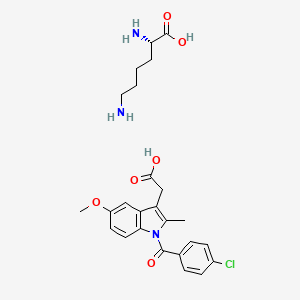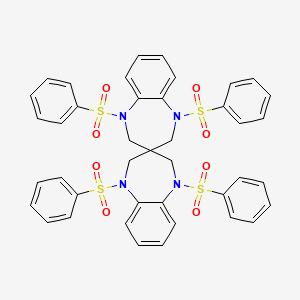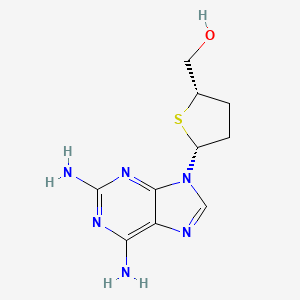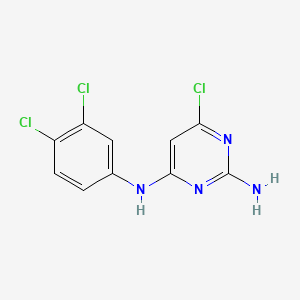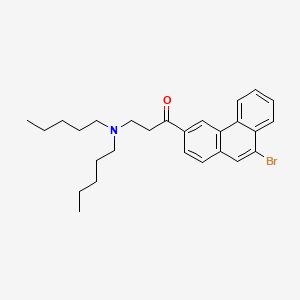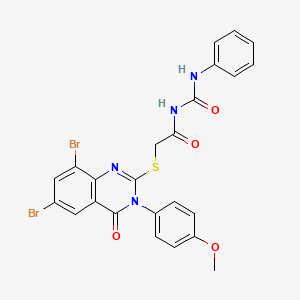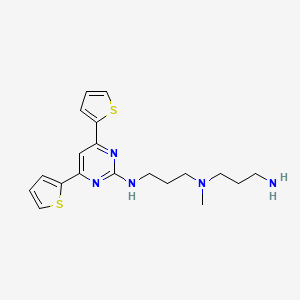
N'-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl group, dichloro substitutions, and a propoxy group attached to a benzohydrazide core, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride typically involves multiple steps:
Formation of the Benzohydrazide Core: The initial step involves the reaction of 3,5-dichloro-4-propoxybenzoic acid with hydrazine hydrate under reflux conditions to form the benzohydrazide core.
Benzylation: The benzohydrazide core is then reacted with benzyl chloride in the presence of a base such as potassium carbonate in an organic solvent like acetone to introduce the benzyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, possibly altering its functional groups.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Formation of reduced hydrazides or amines.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Applications De Recherche Scientifique
N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate pathways, leading to changes in biological activity. Specific pathways and targets may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-benzyl-3,5-dichloro-4-methoxybenzohydrazide
- N’-benzyl-3,5-dichloro-4-ethoxybenzohydrazide
- N’-benzyl-3,5-dichloro-4-butoxybenzohydrazide
Uniqueness
N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride is unique due to its specific propoxy substitution, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propriétés
Numéro CAS |
23957-50-8 |
|---|---|
Formule moléculaire |
C17H19Cl3N2O2 |
Poids moléculaire |
389.7 g/mol |
Nom IUPAC |
N'-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride |
InChI |
InChI=1S/C17H18Cl2N2O2.ClH/c1-2-8-23-16-14(18)9-13(10-15(16)19)17(22)21-20-11-12-6-4-3-5-7-12;/h3-7,9-10,20H,2,8,11H2,1H3,(H,21,22);1H |
Clé InChI |
DQNSLVHMDWIMGR-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1Cl)C(=O)NNCC2=CC=CC=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




